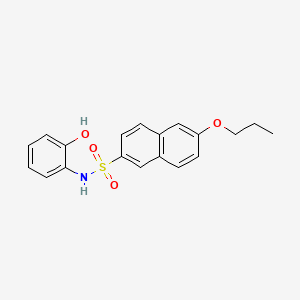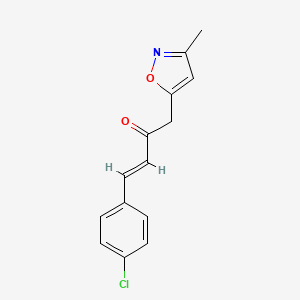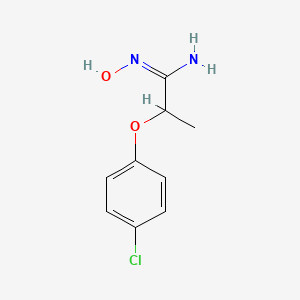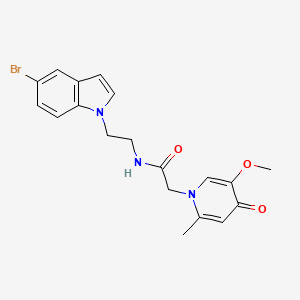
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a hydroxyphenyl group and a propoxy group, along with a sulfonamide functional group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxyphenyl and propoxy groups. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions: N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
科学的研究の応用
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with protein residues. These interactions can modulate enzyme activity or inhibit specific biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the naphthalene and propoxy groups.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of the propoxy group.
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine: Features a different core structure with similar functional groups.
Uniqueness: N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide is unique due to its combination of a naphthalene ring with hydroxyphenyl, propoxy, and sulfonamide groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
特性
分子式 |
C19H19NO4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-(2-hydroxyphenyl)-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-2-11-24-16-9-7-15-13-17(10-8-14(15)12-16)25(22,23)20-18-5-3-4-6-19(18)21/h3-10,12-13,20-21H,2,11H2,1H3 |
InChIキー |
CPRKUPLLCJNMHT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369882.png)
![Ethyl 1'-phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B13369886.png)

![4-Methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13369890.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide](/img/structure/B13369891.png)


![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)

